molecular formula C21H22N2 B3588470 Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- CAS No. 1044-18-4

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-

Cat. No.: B3588470
CAS No.: 1044-18-4
M. Wt: 302.4 g/mol
InChI Key: VNQAHNFMWPAXAO-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-, also known as 1-(1-Naphthylmethyl)piperazine, is a compound with the molecular formula C15H18N2. It is characterized by its naphthyl and piperazine functional groups. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- typically involves the reaction of 1-naphthylmethyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines .

Scientific Research Applications

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Naphthylmethyl)piperazine
  • 1-(2-Naphthylmethyl)piperazine
  • 1-(1-Naphthylmethyl)-4-methylpiperazine

Uniqueness

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-2-10-20(11-3-1)23-15-13-22(14-16-23)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQAHNFMWPAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146460
Record name Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044-18-4
Record name Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001044184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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